VE607
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VE607 is a commercially available compound composed of three stereoisomers. It has gained significant attention due to its ability to inhibit viral entry by stabilizing the receptor binding domain of the SARS-CoV-2 Spike glycoprotein in its “up” conformation . This compound has shown potential in reducing viral replication in the lungs of infected mice, making it a promising candidate for drug development against SARS-CoV-2 infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
VE607 is synthesized through a series of chemical reactions involving the formation of its three stereoisomers: (S,S)-VE607, (R,R)-VE607, and (R,S)-VE607 . The specific synthetic routes and reaction conditions for each stereoisomer involve stereoselective synthesis techniques, which ensure the correct spatial arrangement of atoms within the molecule.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the stereoisomers .
Chemical Reactions Analysis
Types of Reactions
VE607 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
VE607 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 due to its antiviral properties.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical applications.
Mechanism of Action
VE607 exerts its effects by binding to the receptor binding domain of the SARS-CoV-2 Spike glycoprotein, stabilizing it in its “up” conformation . This prevents the virus from binding to the ACE2 receptor on host cells, thereby inhibiting viral entry and replication . The molecular targets involved in this mechanism include the receptor binding domain and the ACE2 interface .
Comparison with Similar Compounds
VE607 is unique in its ability to stabilize the receptor binding domain of the SARS-CoV-2 Spike glycoprotein in its “up” conformation . Similar compounds include other small molecule inhibitors that target the Spike glycoprotein, such as:
This compound stereoisomers: (S,S)-VE607, (R,R)-VE607, and (R,S)-VE607.
Other small molecule inhibitors: Compounds that inhibit viral entry by targeting the Spike glycoprotein.
This compound stands out due to its broad inhibition of pseudoviral particles bearing the Spike from major variants of concern, including Alpha, Beta, Gamma, Delta, and Omicron .
Properties
IUPAC Name |
1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O4/c25-19(15-23-11-3-1-4-12-23)17-27-21-7-9-22(10-8-21)28-18-20(26)16-24-13-5-2-6-14-24/h7-10,19-20,25-26H,1-6,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRNQWHTLRBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does VE607, chemically known as 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol], interact with its target and what are the downstream effects?
A1: this compound inhibits the interaction between the SARS-CoV-2 Spike (S) protein and the human ACE2 receptor [, ]. Specifically, it binds to the receptor binding domain (RBD) of the S protein, stabilizing it in the “up” conformation []. This “up” conformation is necessary for ACE2 binding; therefore, by stabilizing this conformation, this compound prevents the virus from attaching to and entering host cells []. This mechanism ultimately inhibits viral entry and potentially limits infection [].
Q2: Has this compound shown efficacy against different SARS-CoV-2 variants?
A3: Yes, this compound has demonstrated inhibitory activity against a range of SARS-CoV-2 variants []. Studies have shown its effectiveness against the original Wuhan/D614G strain, as well as variants of concern including Alpha, Beta, Gamma, Delta, and Omicron []. This suggests that this compound's mechanism of action, stabilizing the RBD “up” conformation, remains effective even with mutations in the S protein.
Q3: What are the potential applications of computational chemistry and modeling in understanding and improving this compound?
A4: Computational studies, such as molecular docking and molecular dynamics simulations, can be employed to gain a deeper understanding of this compound's binding interactions with the S protein [, ]. These techniques can identify key residues involved in binding and predict the impact of structural modifications on binding affinity. This information can guide the design of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties. Additionally, computational methods can be utilized to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, aiding in the development of safer and more effective antiviral agents.
Q4: What are the limitations of the current research on this compound, and what are the future directions for research?
A4: While the research shows promise for this compound as a potential antiviral agent, it is still in its early stages. Further research is needed to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.